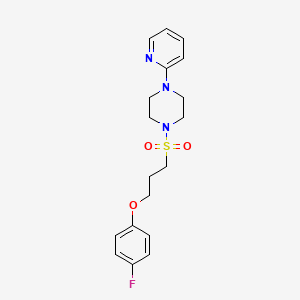
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine (CAS Number: 946214-81-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 379.45 g/mol
- IUPAC Name : 1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound features a piperazine ring, which is known for its role in modulating receptor activity and enzyme inhibition.
Key Mechanisms :
- Enzyme Inhibition : The sulfonyl group may enhance binding to target enzymes, potentially leading to inhibition of specific enzymatic pathways.
- Receptor Binding : The fluorophenoxy and pyridine groups can influence the compound's affinity for various receptors, including those involved in neurotransmission and cellular signaling.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that the compound may possess similar antimicrobial effects, although specific data on this compound is limited.
Cytotoxic Effects
Research on related piperazine derivatives indicates potential cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities exhibited IC50 values ranging from 27 µM to over 100 µM in different cancer models, suggesting that this compound could also demonstrate cytotoxicity depending on its concentration and specific cellular context.
Case Studies
-
Case Study on Anticancer Properties :
A study evaluated a series of piperazine derivatives for their antiproliferative activity against HeLa (cervical cancer) cells. The results indicated that certain modifications on the piperazine ring significantly enhanced cytotoxicity, suggesting a potential pathway for developing more effective anticancer agents based on this compound's structure. -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of sulfonamide derivatives similar to this compound. The results demonstrated effective inhibition of biofilm formation in bacterial cultures, highlighting the potential for this class of compounds in treating biofilm-associated infections.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds compared to this compound:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | S. aureus |
| Compound B | Cytotoxic | 27 | HeLa cells |
| Compound C | Biofilm Inhibition | 10 | P. aeruginosa |
特性
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c19-16-5-7-17(8-6-16)25-14-3-15-26(23,24)22-12-10-21(11-13-22)18-4-1-2-9-20-18/h1-2,4-9H,3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOAELWZNWCQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













